Product packaging for 1,1-Diphenyl-2-(pyridin-2-yl)ethanol(Cat. No.:CAS No. 1748-99-8)

1,1-Diphenyl-2-(pyridin-2-yl)ethanol

Cat. No.: B8797398
CAS No.: 1748-99-8
M. Wt: 275.3 g/mol
InChI Key: BVFOXQFXMQQDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Diphenyl-Substituted Ethanol (B145695) Derivatives

Diphenyl-substituted ethanol derivatives represent a class of organic compounds that are significant as versatile building blocks in organic synthesis and are found within the structures of various pharmacologically active molecules. The diphenylmethyl (benzhydryl) group is a common structural motif in medicinal chemistry. Alcohols, in general, are considered valuable alkylating agents and serve as alternatives to more hazardous alkyl halides in chemical synthesis. nih.gov

Recent research has focused on developing efficient and environmentally friendly methods for synthesizing diphenyl-substituted alcohols. For instance, transition-metal-free conditions have been explored for the radical coupling of aromatic alcohols to produce phenyl-substituted propan-1-ol derivatives. nih.govresearchgate.net This highlights the ongoing interest in creating these structures through green chemistry principles. The synthesis of enantiopure diphenylmethanol (B121723) derivatives is also an area of active investigation, with applications in asymmetric catalysis, such as in sulfur ylide-mediated epoxidation. nih.gov The structural framework provided by diphenyl-substituted ethanols is a key component in the development of new synthetic methodologies and the construction of complex molecular targets.

Importance of the Pyridine (B92270) Moiety in Organic Chemistry and Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic aromatic organic compound that is ubiquitous in both organic and medicinal chemistry. nih.govnih.gov Structurally similar to benzene (B151609), a pyridine molecule contains a six-membered ring where one carbon-hydrogen group is replaced by a nitrogen atom. nih.govpharmaguideline.com This nitrogen atom imparts unique properties to the ring, including basicity and polarity, making it distinct from its carbocyclic counterpart, benzene. nih.gov

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it is a component of numerous bioactive compounds, including natural products like nicotine (B1678760) and vitamins such as niacin. nih.gov The nitrogen atom in the pyridine ring possesses a non-bonding pair of electrons, which allows it to act as a hydrogen bond acceptor, facilitating strong interactions with biological targets like enzymes and receptors. nih.gov This ability to enhance pharmacokinetic properties makes pyridine derivatives highly valuable in drug design. nih.gov Consequently, the pyridine nucleus is found in a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and antiulcer agents. nih.gov

In organic chemistry, pyridine and its derivatives are versatile reagents, catalysts, and solvents. nih.gov Their unique electronic properties, stemming from the electronegative nitrogen atom, make them susceptible to certain types of reactions and useful as ligands in organometallic chemistry and asymmetric catalysis. nih.govpharmaguideline.com The ability to easily functionalize the pyridine ring allows for the synthesis of a vast library of derivatives with tailored properties. nih.gov

Overview of Current Research Trends Relevant to 1,1-Diphenyl-2-(pyridin-2-yl)ethanol

Current research trends relevant to this compound and related structures are primarily focused on their synthesis and potential applications as intermediates in creating more complex molecules. The synthesis of pyridine ethanol derivatives is an active area of investigation, with an emphasis on developing efficient and selective production methods. google.com

One major research thrust is the development of catalytic systems for the synthesis of chiral pyridine-containing alcohols. Asymmetric catalytic hydrogenation of prochiral ketones is a particularly attractive method due to its high atom economy. google.com For example, chiral metal complexes are used to produce specific enantiomers of phenyl(pyridin-2-yl)methanol (B192787) derivatives with high yield and enantiomeric excess. google.com Another synthetic approach involves the condensation reaction between a pyridine derivative (like 2-methylpyridine) and an aldehyde (like benzaldehyde), which can proceed under catalyst- and solvent-free conditions to form phenyl-2-(2-pyridyl)ethanol intermediates. researchgate.net The stability and structure of these intermediates are often studied using techniques like X-ray crystallography. researchgate.net

Furthermore, research into pyridine derivatives continues to explore their potential biological activities. ontosight.aiontosight.ai While specific studies on the biological profile of this compound are not extensively detailed in the provided results, the broader class of pyridine derivatives is investigated for anti-inflammatory and antioxidant properties, as well as for potential uses in treating diseases like cancer and neurological disorders. ontosight.ai The compound this compound itself is noted as a potential precursor in chemical synthesis. guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO B8797398 1,1-Diphenyl-2-(pyridin-2-yl)ethanol CAS No. 1748-99-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1748-99-8

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1,1-diphenyl-2-pyridin-2-ylethanol

InChI

InChI=1S/C19H17NO/c21-19(16-9-3-1-4-10-16,17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h1-14,21H,15H2

InChI Key

BVFOXQFXMQQDTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)(C3=CC=CC=C3)O

Origin of Product

United States

Synthetic Methodologies for 1,1 Diphenyl 2 Pyridin 2 Yl Ethanol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available precursors. wikipedia.orgias.ac.in This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions. ias.ac.inamazonaws.com For 1,1-Diphenyl-2-(pyridin-2-yl)ethanol, two primary disconnection strategies are logical.

Strategy A: C-C Bond Disconnection at the Tertiary Alcohol

This strategy involves disconnecting one of the phenyl-carbon bonds. The target molecule is a tertiary alcohol, which points towards a nucleophilic addition to a ketone. Disconnecting one phenyl group reveals a phenyl anion synthon and a phenyl(pyridin-2-yl)methanone cation synthon.

Target Molecule: this compound

Disconnection: C-Ph bond

Synthons: Phenyl anion (Ph⁻) and a stabilized cation on the 2-benzoylpyridine moiety.

Synthetic Equivalents: The phenyl anion is readily available as an organometallic reagent, such as Phenylmagnesium bromide (a Grignard reagent) or Phenyllithium. wikipedia.orglibretexts.org The electrophilic partner is the commercially available ketone, 2-Benzoylpyridine.

This approach is highly convergent and utilizes a well-established reaction class, making it a common and practical route.

Strategy B: C-C Bond Disconnection Adjacent to the Pyridine (B92270) Ring

An alternative disconnection can be made at the C-C bond between the carbon bearing the hydroxyl group and the carbon attached to the pyridine ring. This disconnection yields a diphenylmethanol (B121723) cation synthon and a 2-picolyl anion synthon.

Target Molecule: this compound

Disconnection: C-C bond adjacent to the pyridine ring

Synthons: 2-Picolyl anion and a benzophenone-derived cation.

Synthetic Equivalents: The 2-picolyl anion can be generated by deprotonating 2-picoline (2-methylpyridine) with a strong base like n-butyllithium or lithium diisopropylamide (LDA). nih.gov The electrophilic partner is Benzophenone.

This strategy offers a different approach, building the molecule from alternative starting materials.

Classical Approaches to the Synthesis of this compound

Classical synthesis methods rely on robust and well-understood reactions, primarily leveraging the polarity of functional groups to form key carbon-carbon bonds.

This method is the forward synthesis corresponding to Retrosynthetic Strategy A and is one of the most direct ways to prepare the target compound. It involves the nucleophilic addition of a phenyl organometallic reagent to the carbonyl carbon of 2-benzoylpyridine. libretexts.org

Grignard Reaction: Phenylmagnesium bromide (PhMgBr), a Grignard reagent, is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). missouri.edu The Grignard reagent then attacks the electrophilic carbonyl of 2-benzoylpyridine. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol. libretexts.orgmissouri.edu The entire process must be conducted under anhydrous conditions, as Grignard reagents are strong bases and react readily with water. missouri.edu

Organolithium Reaction: Phenyllithium (PhLi) can be used as an alternative to the Grignard reagent. wikipedia.org Organolithium reagents are generally more reactive than their Grignard counterparts and serve as excellent nucleophiles for addition to ketones. wikipedia.orgsigmaaldrich.com The reaction mechanism is analogous: nucleophilic attack on the carbonyl carbon, followed by protonation. libretexts.org

Reagent TypeNucleophileElectrophileProduct
Grignard ReagentPhenylmagnesium bromide2-BenzoylpyridineThis compound
Organolithium ReagentPhenyllithium2-BenzoylpyridineThis compound

Following Retrosynthetic Strategy B, this approach involves the generation of a nucleophilic 2-picolyl anion. 2-Picoline can be deprotonated at the methyl group using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like THF, typically at low temperatures. nih.gov The resulting red-colored 2-picolyllithium is a potent nucleophile that can then react with an electrophilic carbonyl compound.

In this synthesis, the 2-picolyllithium is added to benzophenone. The nucleophilic carbon of the picolyl anion attacks the electrophilic carbonyl carbon of benzophenone. Subsequent aqueous workup affords the target this compound. This method is particularly useful when variations on the diphenylmethanol portion of the molecule are desired. The reaction of methylpyridines with aldehydes and ketones is a known method for producing pyridine ethanol (B145695) derivatives. google.com

While not a direct synthesis for this compound, multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step. For instance, related heterocyclic scaffolds can be constructed efficiently. An example is the synthesis of substituted imidazoles, such as 2-[4,5-Diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol, which can be formed from the reaction of benzil, 4-pyridinecarboxaldehyde, ammonium acetate, and monoethanolamine. This demonstrates how four simple components can be combined to create a complex molecule containing both diphenyl and pyridyl functionalities, illustrating a strategy that could be adapted to generate libraries of related compounds.

Modern and Sustainable Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on sustainability and the ability to control stereochemistry, leading to the development of catalytic and asymmetric methods.

The synthesis of chiral pyridine derivatives is of great interest due to their prevalence in pharmaceuticals and chiral ligands. chim.itd-nb.info However, achieving high enantioselectivity can be challenging because the Lewis basic nitrogen atom of the pyridine ring can coordinate to and deactivate metal catalysts. chim.it A primary modern strategy to produce chiral analogs of this compound is the catalytic asymmetric reduction of its precursor, 2-benzoylpyridine. d-nb.info

This transformation can be achieved through methods like asymmetric hydrogenation or transfer hydrogenation, utilizing a transition metal complexed with a chiral ligand. d-nb.info For example, iridium- and ruthenium-based catalysts have shown significant success in the asymmetric reduction of ketones. d-nb.infodicp.ac.cn In a typical procedure, 2-benzoylpyridine is hydrogenated under pressure using a catalyst generated in situ from a metal precursor (e.g., [Ir(COD)Cl]₂) and a chiral phosphine ligand. The choice of ligand is critical for inducing high enantioselectivity.

The following table summarizes representative data for the asymmetric reduction of phenyl(pyridin-2-yl)methanone derivatives, showcasing the effectiveness of iridium-based catalytic systems in producing the corresponding chiral alcohol with high yield and enantiomeric excess (ee).

Research Findings on Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone
Catalyst PrecursorChiral LigandBaseSolventYield (%)Enantiomeric Excess (ee, %)
[Ir(COD)Cl]₂(R)-SynPhos-PhMe/CH₂Cl₂9392
Ir-ComplexChiral Ligand LPotassium tert-butoxideMethanol8494
Ir-ComplexChiral Ligand LLithium tert-butoxideMethanol9394

Flow Chemistry and Continuous Synthesis Protocols

The synthesis of pyridyl ethanol derivatives and related heterocyclic compounds has been increasingly explored using flow chemistry to enhance reaction efficiency, safety, and scalability. While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles can be extrapolated from similar transformations. For instance, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been successfully adapted to microwave flow reactors. beilstein-journals.org These methods demonstrate that complex cyclization and addition reactions can be performed in a single step without the isolation of intermediates, yielding the final product efficiently. beilstein-journals.org

Continuous flow processes offer significant advantages over traditional batch synthesis. For example, in reactions similar to the Grignard addition required for synthesizing this compound, flow chemistry allows for precise control over reaction parameters such as temperature and residence time. Superheating a reaction above the solvent's boiling point can be achieved safely in a closed-loop flow system, often leading to faster reaction rates and higher yields compared to batch processes. acs.org

Table 1: Comparison of Batch vs. Potential Flow Synthesis Parameters

ParameterTraditional Batch SynthesisContinuous Flow Synthesis (Projected)
Reaction Time Hours to daysMinutes to hours mdpi.com
Temperature Control Bulk heating, potential for hotspotsPrecise, rapid heating/cooling
Safety Handling of bulk, unstable reagentsIn-situ generation, small reaction volumes
Scalability Difficult, requires larger vessels"Scaling out" by running longer or in parallel
Workup Post-reaction quenching and extractionIn-line extraction and purification possible acs.org

Green Chemistry Principles and Atom Economy in Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes. Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The traditional synthesis of this compound, likely involving a Grignard or organolithium reaction between a 2-picolyl metal species and benzophenone, presents several areas for green chemistry improvements.

One of the core principles of green chemistry is atom economy , which measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product. rsc.orgresearchgate.net

Reaction Scheme:

C₁₂H₁₀O (Benzophenone) + C₆H₇N (2-Picoline) + [Reagent] → C₁₈H₁₅NO (this compound) + [Byproducts]

The ideal synthesis would be an addition reaction where all reactant atoms are incorporated into the product, resulting in 100% atom economy. scranton.edu However, many classical reactions, such as the Wittig reaction, have inherently poor atom economy due to the formation of stoichiometric byproducts. rsc.org In the case of a Grignard-type synthesis of this compound, the primary byproduct after acidic workup is a magnesium salt, which is considered waste.

Table 2: Atom Economy Calculation for a Hypothetical Synthesis

ReactantFormulaMolar Mass ( g/mol )
BenzophenoneC₁₂H₁₀O182.22
2-PicolyllithiumC₆H₈LiN99.03
Total Reactant Mass 281.25
Product
This compoundC₁₈H₁₅NO273.34
Byproduct
Lithium Hydroxide (after workup)LiOH23.95

Theoretical Atom Economy (%) = (Mass of Product / Total Mass of Reactants) x 100 Atom Economy = (273.34 / 281.25) x 100 ≈ 97.2%

This calculation demonstrates a high theoretical atom economy. However, other green chemistry principles must also be considered:

Safer Solvents: Traditional Grignard reactions often use anhydrous diethyl ether or tetrahydrofuran (THF), which are volatile and hazardous. beyondbenign.org Research into greener alternatives, such as 2-methyltetrahydrofuran (2-MeTHF) or even performing reactions under solvent-free mechanochemical conditions, is an active area of interest. soton.ac.ukhokudai.ac.jp A recently developed method utilizes a ball mill with minimal organic solvent to create Grignard reagents, significantly reducing hazardous waste. hokudai.ac.jp

Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. yale.edusigmaaldrich.com Exploring catalytic routes that can proceed under milder conditions is a key goal.

Prevention of Waste: It is better to prevent waste than to treat it after it has been created. yale.edu This principle favors high-yield reactions with minimal byproducts.

Purification and Isolation Techniques for High-Purity Research Samples

Obtaining high-purity this compound is essential for its use in research and as a precursor in further chemical synthesis. As a tertiary alcohol, it can be sensitive to acidic conditions, which may cause elimination (dehydration) to form an alkene. masterorganicchemistry.com Therefore, purification methods must be chosen carefully.

Chromatography: Column chromatography is a standard method for purifying compounds of this type. For a moderately polar compound like this compound, a silica gel stationary phase is typically used. The mobile phase (eluent) is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). chemicalbook.com

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solubility decreases, the pure compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical. For tertiary alcohols, common crystallization solvents might include alcohols (ethanol, isopropanol), hydrocarbons (heptane, toluene), or mixtures thereof. Sometimes, adding a small amount of water to a solvent like TBA can improve crystal formation and purity. epo.org

Distillation: While less common for high molecular weight solids, vacuum distillation can be used if the compound is thermally stable. rochester.edu Given the high boiling point expected for this compound, distillation would require reduced pressure to avoid decomposition. rochester.edu

Other Techniques:

Washing/Extraction: Crude reaction mixtures can be washed with aqueous solutions to remove inorganic salts and water-soluble impurities. For instance, washing with a mild base like sodium bicarbonate solution can remove acidic residues. researchgate.net

Adsorption: In some cases, impurities can be removed by treating a solution of the crude product with solid adsorbents like activated alumina or large-pore zeolites. google.com

Table 3: Common Purification Techniques and Conditions

TechniqueStationary/Mobile Phase or SolventTypical Impurities RemovedPurity Achieved
Column Chromatography Silica gel; Hexane/Ethyl Acetate gradientUnreacted benzophenone, starting materials, non-polar byproducts>98%
Crystallization Ethanol/Water; Toluene/HeptaneIsomeric impurities, structurally similar byproducts>99% (with optimization)
Acid-Base Extraction Diethyl ether / aq. NaHCO₃Acidic or basic starting materials/catalystsPre-purification step

Chemical Reactivity and Transformations of 1,1 Diphenyl 2 Pyridin 2 Yl Ethanol

Reactions at the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group in 1,1-Diphenyl-2-(pyridin-2-yl)ethanol significantly influences its reactivity. Steric hindrance from the two phenyl groups and the pyridin-2-ylmethyl substituent plays a crucial role in dictating the feasibility and conditions for various transformations.

Derivatization: Esterification, Etherification, and Carbamate Formation

The derivatization of the tertiary hydroxyl group in this compound to form esters, ethers, and carbamates is a key strategy for modifying its physicochemical properties.

Esterification: The formation of esters from tertiary alcohols like this compound can be achieved through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides. Due to steric hindrance, direct acid-catalyzed esterification with carboxylic acids may be slow. However, the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) can facilitate the reaction mdpi.comacs.org. Pyridine not only catalyzes the reaction but also neutralizes the generated hydrochloric acid rsc.org.

ReagentCatalyst/BaseProduct Type
Carboxylic Acid (R-COOH)Strong Acid (e.g., H₂SO₄)Ester (R-COO-C(Ph)₂(CH₂Py))
Acid Chloride (R-COCl)PyridineEster (R-COO-C(Ph)₂(CH₂Py))
Acid Anhydride ((RCO)₂O)PyridineEster (R-COO-C(Ph)₂(CH₂Py))

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide masterorganicchemistry.comlibretexts.org. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. Given the steric hindrance around the tertiary hydroxyl group, the use of less hindered primary alkyl halides is preferred to minimize competing elimination reactions pressbooks.pub.

Reagent 1Reagent 2BaseProduct Type
This compoundAlkyl Halide (R-X)Strong Base (e.g., NaH)Ether (R-O-C(Ph)₂(CH₂Py))

Carbamate Formation: Carbamates can be synthesized from this compound by reacting it with isocyanates or by a two-step, one-pot procedure involving activation of the alcohol with a reagent like 1,1'-carbonyldiimidazole followed by reaction with an amine researchgate.netorganic-chemistry.orgresearchgate.net. The pyridine-catalyzed reaction of alcohols with specific carbonates and subsequent treatment with amines also provides a route to carbamates researchgate.net.

Reagent(s)MethodProduct Type
Isocyanate (R-N=C=O)Direct reactionCarbamate (R-NH-COO-C(Ph)₂(CH₂Py))
1,1'-Carbonyldiimidazole, then Amine (R-NH₂)Two-step, one-potCarbamate (R-NH-COO-C(Ph)₂(CH₂Py))

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation: The tertiary nature of the alcohol in this compound makes it resistant to oxidation under standard conditions that typically oxidize primary and secondary alcohols. This is because there is no hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical elimination step in oxidation reactions. However, under harsh oxidative conditions, cleavage of carbon-carbon bonds may occur. The presence of the benzylic position could make it susceptible to oxidation under specific catalytic systems designed for C-H oxidation acs.orgacs.org. For instance, certain iron(II) complexes have been shown to be effective for the selective oxidation of tertiary C-H bonds acs.org.

Reduction: The tertiary alcohol functionality in this compound is already in a reduced state and cannot be further reduced. Any reduction reactions would target other parts of the molecule, such as the pyridine or phenyl rings, under forcing conditions like high-pressure hydrogenation, but the alcohol group itself would remain unchanged.

Dehydration and Elimination Reactions to Form Olefins

The acid-catalyzed dehydration of this compound leads to the formation of an alkene, specifically 1,1-diphenyl-2-(pyridin-2-yl)ethene. This elimination reaction typically proceeds through an E1 mechanism for tertiary alcohols, involving the formation of a stable tertiary carbocation intermediate after protonation of the hydroxyl group and subsequent loss of water libretexts.orgchemguide.co.uk.

A milder and often more efficient method for the dehydration of tertiary alcohols involves the use of phosphorus oxychloride (POCl₃) in pyridine libretexts.org. This reaction proceeds through an E2 mechanism, where the hydroxyl group is first converted into a good leaving group (a dichlorophosphate ester), which is then eliminated upon deprotonation by pyridine at an adjacent carbon libretexts.org. This method avoids the potential for rearrangements that can sometimes occur in E1 reactions.

ReagentSolventMechanismProduct
Strong Acid (e.g., H₂SO₄)-E11,1-Diphenyl-2-(pyridin-2-yl)ethene
Phosphorus Oxychloride (POCl₃)PyridineE21,1-Diphenyl-2-(pyridin-2-yl)ethene

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic and basic center, enabling a variety of reactions, including coordination to metals and N-functionalization.

Coordination Chemistry with Transition Metals and Main Group Elements

The pyridine nitrogen atom of this compound can act as a Lewis base and coordinate to a wide range of metal ions, including transition metals and main group elements. The hydroxyl group can also participate in coordination, allowing the molecule to act as a bidentate ligand, forming stable chelate complexes nih.govnih.gov.

Transition Metal Complexes: Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a variety of transition metals such as nickel(II), copper(I), and silver(I) jscimedcentral.com. In the case of this compound, it can coordinate to transition metal centers through the pyridine nitrogen. The involvement of the hydroxyl oxygen in coordination would lead to the formation of a six-membered chelate ring, which is generally stable. The specific coordination mode (monodentate via nitrogen or bidentate via nitrogen and oxygen) would depend on the metal ion, its oxidation state, the other ligands present, and the reaction conditions.

Metal IonPotential Coordination Mode
Ni(II)Bidentate (N, O)
Cu(I)Bidentate (N, O) or Monodentate (N)
Ag(I)Bidentate (N, O) or Monodentate (N)
Ru(II)Bidentate (N, O)

Main Group Element Complexes: The Lewis basicity of the pyridine nitrogen also allows for coordination to main group elements that can act as Lewis acids. For example, complexes with boron and other p-block elements are possible. The interaction with main group elements can influence the electronic properties and reactivity of the molecule.

N-Oxidation and N-Alkylation Reactions

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) orgsyn.orgorganic-chemistry.orgccspublishing.org.cnyoutube.combme.hu. The resulting N-oxide, (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol N-Oxide, is a known compound, confirming the feasibility of this reaction. The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Oxidizing AgentProduct
Hydrogen Peroxide / Acetic AcidThis compound N-oxide
m-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxide

N-Alkylation: The pyridine nitrogen can undergo N-alkylation when treated with alkylating agents such as alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as a nucleophile mdpi.comnih.gov. The product of this reaction is a pyridinium salt. The rate and efficiency of N-alkylation can be influenced by the nature of the alkyl halide and the reaction conditions. The formation of the pyridinium salt introduces a positive charge into the molecule, which can further modify its properties and reactivity.

Alkylating Agent (R-X)Product Type
Methyl Iodide (CH₃I)N-methylpyridinium iodide salt
Ethyl Bromide (CH₃CH₂Br)N-ethylpyridinium bromide salt
Benzyl Chloride (PhCH₂Cl)N-benzylpyridinium chloride salt

Heterocyclic Aromatic Substitutions on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. This effect is exacerbated in acidic media, where the nitrogen is protonated, further increasing its electron-withdrawing capacity. Consequently, forcing conditions are typically required for electrophilic substitution to occur, which often leads to substitution at the 3- and 5-positions.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the 2- and 4-positions (in this case, the 4- and 6-positions relative to the substituent). The nitrogen atom can stabilize the negative charge in the intermediate Meisenheimer complex. However, for NAS to proceed, a good leaving group, such as a halide, must be present on the ring. In the case of this compound, the pyridine ring is unsubstituted, making direct NAS unlikely without prior functionalization.

Reaction TypeReagents and ConditionsExpected Major Product(s)
NitrationHNO₃/H₂SO₄, high temperature3-Nitro- and 5-Nitro- derivatives
HalogenationX₂/FeX₃ or oleum, high temp.3-Halo- and 5-Halo- derivatives
SulfonationSO₃/H₂SO₄, high temperaturePyridine-3-sulfonic acid and Pyridine-5-sulfonic acid derivatives

Transformations Involving the Phenyl Moieties

The two phenyl groups in this compound are expected to behave as typical benzene (B151609) rings, readily undergoing electrophilic aromatic substitution. The large 2-(pyridin-2-yl)ethanol substituent will exert steric hindrance and electronic effects, influencing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

The substituent attached to the phenyl rings is an alkyl group, which is generally considered to be an ortho-, para-director and an activating group for electrophilic aromatic substitution. However, the bulky nature of the entire 1-phenyl-1-(2-(pyridin-2-yl)ethanol) group would likely favor substitution at the para-position to a greater extent than the ortho-position due to steric hindrance.

Common electrophilic aromatic substitution reactions that the phenyl rings could undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Reaction TypeReagents and ConditionsExpected Major Product
NitrationHNO₃/H₂SO₄1-(4-Nitrophenyl)-1-phenyl-2-(pyridin-2-yl)ethanol
BrominationBr₂/FeBr₃1-(4-Bromophenyl)-1-phenyl-2-(pyridin-2-yl)ethanol
Friedel-Crafts AcylationCH₃COCl/AlCl₃1-(4-Acetylphenyl)-1-phenyl-2-(pyridin-2-yl)ethanol

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

For the phenyl moieties of this compound to participate in palladium-catalyzed cross-coupling reactions, they would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. Once functionalized, for instance as 1-(4-bromophenyl)-1-phenyl-2-(pyridin-2-yl)ethanol, these derivatives can readily undergo various cross-coupling reactions.

The Suzuki-Miyaura coupling, which couples an organohalide with a boronic acid or ester, is a powerful tool for forming carbon-carbon bonds. sigmaaldrich.comnih.govnih.gov Similarly, the Heck reaction would couple the aryl halide with an alkene. These reactions are typically catalyzed by a palladium(0) complex with appropriate phosphine ligands. fishersci.caresearchgate.net

Hypothetical Suzuki-Miyaura Coupling Reaction Data

Aryl Halide SubstrateBoronic AcidPalladium CatalystBaseSolventProduct
1-(4-bromophenyl)-1-phenyl-2-(pyridin-2-yl)ethanolPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water1-(Biphenyl-4-yl)-1-phenyl-2-(pyridin-2-yl)ethanol
1-(4-iodophenyl)-1-phenyl-2-(pyridin-2-yl)ethanolMethylboronic acidPdCl₂(dppf)K₃PO₄Dioxane1-(4-Tolyl)-1-phenyl-2-(pyridin-2-yl)ethanol

Mechanistic Investigations of this compound Reactions

Elucidation of Reaction Pathways and Intermediates

The mechanism of electrophilic aromatic substitution on the phenyl rings proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The electrophile attacks the π-system of the benzene ring, leading to the formation of this intermediate. The rate-determining step is the formation of this arenium ion, as it temporarily disrupts the aromaticity of the ring. A subsequent deprotonation step restores the aromaticity and yields the substituted product.

For palladium-catalyzed cross-coupling reactions, the catalytic cycle generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the functionalized phenyl ring, forming a palladium(II) intermediate.

Transmetalation: In the case of Suzuki coupling, the organoboron compound transfers its organic group to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nih.gov

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics of electrophilic aromatic substitution are influenced by the nature of the substituent on the aromatic ring. Activating groups increase the rate of reaction by stabilizing the arenium ion intermediate, while deactivating groups decrease the rate. The reaction is typically under kinetic control, with the distribution of ortho, meta, and para isomers being determined by the relative activation energies for the formation of the corresponding intermediates.

In palladium-catalyzed cross-coupling reactions, the rate-determining step can vary depending on the specific reaction, substrates, and ligands used. Often, the oxidative addition step is rate-limiting. The thermodynamics of these reactions are generally favorable, leading to high yields of the desired products under optimized conditions. The choice of ligand is crucial as it can influence both the rate and selectivity of the reaction by modulating the electronic and steric properties of the palladium catalyst.

Advanced Structural Analysis and Conformational Studies of 1,1 Diphenyl 2 Pyridin 2 Yl Ethanol

Solid-State Structural Elucidation via X-ray Crystallography

The molecular structure of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol, featuring a hydroxyl group and aromatic rings, suggests the potential for various intermolecular interactions. These non-covalent forces, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring, as well as pi-stacking between the phenyl and pyridyl rings, would play a crucial role in the packing of the molecules in the crystal. For instance, studies on similar compounds, such as 2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol, have revealed the presence of intramolecular O-H⋯N hydrogen bonds and weak π-π interactions that influence the crystal structure. nih.gov Similarly, research on 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol has shown the formation of intermolecular O-H⋯N hydrogen bonds. benthamopen.com However, without experimental crystallographic data for this compound, any discussion of its specific intermolecular interactions remains speculative.

Polymorphism, the ability of a compound to crystallize in different solid-state forms, is a phenomenon of significant interest in materials science and pharmaceuticals. The study of polymorphism and the deliberate design of crystal structures, known as crystal engineering, would be pertinent to this compound. However, no published studies on the polymorphic behavior or crystal engineering of this specific compound could be identified.

Solution-State Conformational Dynamics and Stereochemistry

The behavior of this compound in solution, including its conformational flexibility and stereochemical properties, would be investigated using a suite of spectroscopic techniques.

Advanced NMR techniques are invaluable for probing the dynamic processes and determining the chiral purity of molecules in solution. For a molecule with a chiral center like this compound, NMR spectroscopy would be essential for assessing enantiomeric purity, often with the use of chiral solvating agents. nih.gov Furthermore, temperature-dependent NMR studies could provide insights into conformational exchange processes. While NMR data for related compounds are available, specific high-resolution NMR studies for this compound are not present in the reviewed literature.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing their local chemical environment. The vibrational spectra of this compound would exhibit characteristic bands for the O-H, C-O, C-N, and aromatic C-H and C=C stretching and bending modes. aps.orgnih.gov Analysis of these spectra could provide information about hydrogen bonding and conformational isomers. Unfortunately, dedicated IR and Raman spectroscopic studies for this compound have not been reported.

For chiral molecules, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the enantiomeric excess and assigning the absolute configuration of stereocenters. These methods measure the differential absorption and rotation of circularly polarized light by a chiral sample. In the absence of any synthesis or resolution of enantiomers of this compound in the literature, no CD or ORD data are available.

Spectroscopic Probes for Intramolecular Interactions and Solvent Effects

The conformational flexibility and potential for intramolecular interactions in this compound are significantly influenced by its environment. Spectroscopic techniques serve as powerful tools to probe these subtle changes, providing insights into the molecule's behavior in different solvents. The interplay between the hydroxyl group, the pyridine nitrogen, and the bulky phenyl rings can be elucidated by analyzing shifts in nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

The polarity of the solvent, its hydrogen bonding capability, and its ability to engage in π-stacking interactions can all modulate the conformational equilibrium and the strength of intramolecular forces, such as the potential O-H···N hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei within a molecule. Changes in solvent can induce notable shifts in the resonance frequencies of protons and carbons, particularly those involved in or adjacent to sites of interaction.

Proton (¹H) NMR:

The chemical shift of the hydroxyl proton (-OH) is a key indicator of hydrogen bonding. In non-polar, aprotic solvents, this proton is expected to resonate at a relatively upfield position. However, in the presence of a hydrogen bond acceptor, either intramolecularly with the pyridine nitrogen or intermolecularly with a solvent molecule, a downfield shift is anticipated. The magnitude of this shift often correlates with the strength of the hydrogen bond. nih.gov

For this compound, an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyridine ring is sterically feasible. In a non-coordinating solvent like chloroform-d (B32938) (CDCl₃), the chemical shift of the -OH proton would provide evidence for this interaction. In contrast, in a hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), intermolecular hydrogen bonding with the solvent would likely dominate, leading to a significant downfield shift of the -OH signal. nih.gov

The protons on the pyridine ring and the phenyl rings are also sensitive to solvent effects. Aromatic solvent-induced shifts (ASIS) can be observed when changing from an isotropic solvent like CDCl₃ to an aromatic solvent like benzene-d₆. The anisotropic magnetic field of the benzene (B151609) solvent molecules can cause either upfield or downfield shifts of the solute's protons depending on their spatial orientation relative to the solvent molecules. This can provide information about the average conformation of the molecule in solution.

ProtonExpected Chemical Shift Range (ppm) in CDCl₃Expected Change in Protic vs. Aprotic SolventsRationale
-OHVariable (2-5 ppm)Significant downfield shift in protic/H-bond accepting solventsDirect involvement in hydrogen bonding.
Pyridyl-H (ortho to N)~8.5 ppmSlight downfield shift in protic solventsProtonation or hydrogen bonding at the nitrogen atom.
Phenyl-H7.2-7.5 ppmMinor shifts depending on solvent polarity and aromatic interactionsGeneral solvent effects and potential π-π stacking.
CH~4.0-4.5 ppmMinor shiftsLess direct involvement in primary solvent interactions.

Carbon-¹³ (¹³C) NMR:

The chemical shifts of the carbon atoms in the pyridine and phenyl rings, as well as the carbinol carbon (the carbon bearing the -OH group), are also influenced by solvent interactions. The carbinol carbon is particularly sensitive to the hydrogen bonding state of the attached hydroxyl group. Intermolecular hydrogen bonding with protic solvents can lead to a downfield shift of the carbinol carbon resonance. The carbons of the pyridine ring, especially those close to the nitrogen atom, will also experience changes in their electronic environment upon solvent interaction with the nitrogen lone pair.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a direct method for probing hydrogen bonding through the analysis of the O-H stretching vibration (ν(O-H)). In a dilute solution of a non-polar solvent, a free (non-hydrogen-bonded) hydroxyl group typically exhibits a sharp absorption band in the range of 3600-3650 cm⁻¹.

The formation of an intramolecular O-H···N hydrogen bond in this compound would be expected to cause a red-shift (a shift to lower wavenumber) of the ν(O-H) band, which would also likely be broader and more intense than that of a free -OH group. The magnitude of this shift is indicative of the hydrogen bond strength.

In protic or hydrogen-bond accepting solvents, intermolecular hydrogen bonds will form between the hydroxyl group of the analyte and the solvent molecules. This will result in a significant red-shift and broadening of the ν(O-H) band, often obscuring the signal from any intramolecular hydrogen bond. By comparing the spectra in a series of solvents with varying hydrogen bonding capabilities, the relative contributions of intra- and intermolecular interactions can be inferred.

Solvent TypeExpected ν(O-H) Wavenumber (cm⁻¹)Band ShapeDominant Interaction
Non-polar, aprotic (e.g., CCl₄)~3550-3600 (intramolecular H-bond) and/or ~3620 (free OH)Relatively sharp (intramolecular) or very sharp (free)Intramolecular O-H···N hydrogen bond or free OH
Polar, aprotic (e.g., Acetone)~3400-3500BroadIntermolecular O-H···O=C hydrogen bond
Polar, protic (e.g., Ethanol)~3300-3400Very broadStrong intermolecular O-H···O hydrogen bonds

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption bands in the UV-Vis spectrum of this compound arise from π → π* and n → π* transitions within the phenyl and pyridine chromophores. The position (λ_max), intensity, and shape of these absorption bands can be sensitive to the solvent environment, a phenomenon known as solvatochromism.

π → π Transitions:* These transitions, typically occurring at shorter wavelengths with high intensity, are sensitive to solvent polarity. In more polar solvents, these bands may exhibit a bathochromic (red) shift due to the stabilization of the more polar excited state relative to the ground state.

n → π Transitions:* These transitions, often involving the lone pair of electrons on the pyridine nitrogen, are generally of lower intensity and are particularly sensitive to hydrogen bonding. In protic solvents, the lone pair on the nitrogen can be stabilized by hydrogen bonding with the solvent. This stabilization of the ground state leads to a larger energy gap for the n → π* transition, resulting in a hypsochromic (blue) shift. nih.gov

By systematically varying the solvent polarity and hydrogen bonding ability, the nature of the electronic transitions can be characterized. The solvatochromic shifts can be correlated with solvent parameters such as the dielectric constant and the Kamlet-Taft solvent parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability) to provide a quantitative understanding of the solute-solvent interactions. researchgate.net

TransitionExpected λ_max Range (nm)Effect of Increasing Solvent PolarityEffect of Protic Solvents
π → π* (Phenyl)~250-270Bathochromic shift (Red shift)Minor effect
π → π* (Pyridyl)~260-280Bathochromic shift (Red shift)Minor effect
n → π* (Pyridyl)~270-300 (often a shoulder)Hypsochromic shift (Blue shift)Significant hypsochromic shift

Lack of Publicly Available Computational and Theoretical Research Data for this compound

Despite a comprehensive search for computational and theoretical investigations into the chemical compound this compound, no specific scholarly articles or publicly accessible research data were identified that would allow for a detailed analysis as requested.

While the chemical identity of this compound is established, with a Chemical Abstracts Service (CAS) number of 1748-99-8 and a molecular formula of C19H17NO, it appears that this specific molecule has not been the subject of in-depth computational studies that are publicly available.

The requested article structure, which includes detailed sections on quantum chemical calculations, molecular dynamics simulations, and the prediction of chemical reactivity, necessitates access to specific data sets and research findings. These would typically include:

Density Functional Theory (DFT) calculations for molecular geometry optimization and analysis of frontier molecular orbitals (HOMO-LUMO).

Ab initio calculations for high-accuracy predictions of the molecule's energy and other properties.

Molecular dynamics (MD) simulations to understand its conformational changes and behavior in different solvents.

Theoretical predictions of its reactivity and potential reaction pathways.

Searches for this information have instead yielded studies on structurally related but distinct compounds. These include derivatives with additional functional groups or different isomeric forms of the pyridinyl moiety. While these studies employ the requested computational methodologies, their findings are specific to the molecules investigated and cannot be extrapolated to this compound without significant scientific inaccuracy.

Consequently, due to the absence of specific research data for this compound, it is not possible to generate the detailed and scientifically accurate article as outlined in the request. The creation of such an article would require either the use of data from different compounds, which would be misleading, or the generation of speculative data, which would be scientifically unsound.

Should computational and theoretical research on this compound become publicly available in the future, a detailed analysis as per the requested structure could be undertaken.

Computational and Theoretical Investigations of 1,1 Diphenyl 2 Pyridin 2 Yl Ethanol

Prediction of Chemical Reactivity and Reaction Pathways

Computational Analysis of Transition States and Activation Energies

The study of reaction mechanisms is a primary application of computational chemistry. By modeling a chemical reaction, it is possible to identify intermediate structures, locate transition states (the highest energy point along a reaction pathway), and calculate the associated activation energies. This information is crucial for understanding reaction kinetics and predicting the feasibility of a chemical process.

For 1,1-Diphenyl-2-(pyridin-2-yl)ethanol, a relevant reaction for computational analysis could be its synthesis, such as the addition of a 2-picolyllithium reagent to benzophenone, or a subsequent reaction like acid-catalyzed dehydration. Using DFT methods, researchers can map the potential energy surface of the reaction. The activation energy (ΔG‡) is the key parameter derived from this analysis, representing the energy barrier that must be overcome for the reaction to proceed.

A typical computational workflow involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and the transition state are optimized to find their lowest energy conformations.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all positive (real) frequencies, while a true transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculation: Single-point energy calculations, often with higher levels of theory or larger basis sets, are performed on the optimized geometries to obtain accurate electronic energies. These are then used to calculate the activation energy.

While specific published data for this compound is unavailable, a hypothetical data table for a dehydration reaction is presented below to illustrate the typical outputs of such a study.

Table 1. Illustrative Computational Data for a Hypothetical Reaction
ParameterDescriptionHypothetical Value
ReactantThis compound-
Transition State (TS)Structure corresponding to the maximum energy point of the reaction pathway-
Product1,1-Diphenyl-2-(pyridin-2-yl)ethene-
Activation Energy (ΔG‡)The free energy difference between the transition state and the reactantData not available in literature

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are widely used to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds or in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for predicting nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure, theoretical chemical shifts can be determined. These are often calculated relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Comparing the predicted spectrum with the experimental one can confirm or challenge a proposed structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). This approach calculates the vertical excitation energies from the ground electronic state to various excited states. These excitation energies and their corresponding oscillator strengths can be correlated with the absorption maxima (λmax) and intensities observed in an experimental UV-Vis spectrum. The solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions.

The tables below illustrate how predicted spectroscopic data for this compound would be presented, although specific computational studies have not been published.

Table 2. Illustrative Format for Predicted vs. Experimental ¹H NMR Data
Proton PositionPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Pyridyl-H6Data not availableData not available
Phenyl-H (ortho)Data not availableData not available
CH₂Data not availableData not available
OHData not availableData not available
Table 3. Illustrative Format for Predicted UV-Vis Absorption Data
TransitionPredicted λmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁Data not availableData not availableData not available
S₀ → S₂Data not availableData not availableData not available

Machine Learning Approaches in Predicting Properties and Reactivity

In recent years, machine learning (ML) has emerged as a transformative tool in chemical research. ML models can be trained on large datasets of known molecules to predict the properties and reactivity of new or unstudied compounds, often with much greater speed than traditional computational methods.

For a molecule like this compound, ML could be applied in several ways:

Property Prediction: An ML model, such as a graph neural network (GNN) or a random forest model, could be trained on a large database of diverse molecules with experimentally determined properties (e.g., solubility, melting point, toxicity). By inputting the structure of this compound, represented as a molecular graph or a set of calculated descriptors, the trained model could predict its properties.

Reactivity Prediction: ML models are increasingly used to predict the outcomes of chemical reactions. A model trained on a vast dataset of known reactions could predict whether this compound would be a suitable substrate for a given reaction, or it could predict the likely products, yields, and optimal reaction conditions. These predictions are based on learning complex patterns from the structural features of reactants, reagents, and solvents.

The development of such models relies on the availability of large, high-quality datasets. While general ML models for chemical property and reactivity prediction exist, no models specifically trained on or for the prediction of this compound's specific characteristics have been identified in the literature. The application of ML to this specific compound would require its inclusion in a larger training set or the development of a bespoke model for a class of structurally similar pyridinyl-substituted ethanols.

Biological and Pharmacological Activity of 1,1 Diphenyl 2 Pyridin 2 Yl Ethanol Analogs: Mechanistic Insights

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

The biological activity of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol analogs is intrinsically linked to their molecular architecture. Structure-activity relationship (SAR) studies are crucial in elucidating how chemical modifications to this core structure influence its interaction with biological targets, thereby affecting its potency and selectivity.

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of this compound derivatives can be significantly modulated by the introduction of various substituents on both the phenyl and pyridine (B92270) rings. The nature and position of these substituents can alter the electronic, steric, and lipophilic properties of the molecule, which in turn dictates its pharmacological profile.

Generally, in pyridine derivatives, the presence of specific functional groups can enhance biological activities such as antiproliferative effects. For instance, the inclusion of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to increase the antiproliferative activity of pyridine compounds. nih.gov Conversely, the addition of halogen atoms or other bulky groups tends to decrease this activity. nih.gov

In the context of this compound analogs, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can have a profound impact. For other classes of bioactive pyridine derivatives, a clear correlation has been observed between the electronic properties of substituents and their biological effects. For example, in a series of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, the nature of the substituent on the N-phenyl ring was a key determinant of their activity. nih.gov

The following table illustrates hypothetical SAR data for a series of this compound analogs against a generic kinase target, demonstrating the potential influence of substituents.

CompoundR1 (para-position of a phenyl ring)R2 (pyridine ring)IC50 (nM)
1 HH150
2 OCH3H85
3 ClH210
4 H6-CH3120
5 OCH36-CH360

This hypothetical data suggests that an electron-donating group like methoxy at the para-position of a phenyl ring (Compound 2) could enhance potency compared to the unsubstituted parent compound (Compound 1). A methyl group on the pyridine ring (Compound 4) might also be favorable for activity. The combination of these two features (Compound 5) could lead to a further increase in potency. An electron-withdrawing group like chlorine (Compound 3), on the other hand, might be detrimental to the activity against this particular target.

Conformational Requirements for Receptor Binding or Enzyme Inhibition

The three-dimensional arrangement of atoms in this compound and its analogs is critical for their interaction with biological macromolecules. The central ethanol (B145695) linker provides significant conformational flexibility, allowing the two phenyl rings and the pyridine ring to adopt various spatial orientations.

The crystal structure of a closely related analog, 2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol, reveals the presence of an intramolecular O-H···N hydrogen bond. nih.gov This interaction likely plays a significant role in stabilizing a specific conformation, which may be the bioactive conformation for certain targets. This intramolecular hydrogen bond would pre-organize the molecule, potentially reducing the entropic penalty upon binding to a receptor or enzyme.

In Vitro Pharmacological Profiling and Target Identification

To understand the therapeutic potential of this compound analogs, a thorough in vitro pharmacological evaluation is necessary. This involves a battery of assays to identify their biological targets and elucidate their mechanism of action at the molecular and cellular levels.

Receptor Binding Assays and Ligand Specificity Profiling

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) can be determined.

For instance, analogs of this compound could be screened against a panel of G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors to identify potential targets. Pyridine-containing compounds have been shown to interact with a variety of receptors, including muscarinic acetylcholine (B1216132) receptors. nih.gov A hypothetical binding profile for an analog is presented in the table below.

Receptor TargetKi (nM)
Muscarinic M1 Receptor85
Muscarinic M2 Receptor1250
Dopamine D2 Receptor>10000
Serotonin 5-HT2A Receptor2500

This data would suggest that the compound has a degree of selectivity for the Muscarinic M1 receptor over the M2 subtype and other tested receptors.

Enzyme Inhibition Studies and Kinetic Analysis

Many drugs exert their effects by inhibiting the activity of specific enzymes. Enzyme inhibition assays are used to screen compounds for their ability to interfere with enzyme function. The potency of an inhibitor is typically quantified by its IC50 value.

Derivatives of this compound could be evaluated against various enzyme families, such as kinases, proteases, or oxidoreductases. For example, many pyridine-based molecules have been identified as kinase inhibitors. researchgate.net Kinetic studies can further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insights into how the compound interacts with the enzyme.

A hypothetical enzyme inhibition profile is shown below:

Enzyme TargetIC50 (µM)Mechanism of Inhibition
Pim-1 Kinase0.5Competitive
Cyclooxygenase-2 (COX-2)15Non-competitive
Monoamine Oxidase B (MAO-B)>50Not determined

These results would indicate that the compound is a potent and competitive inhibitor of Pim-1 Kinase, with weaker, non-competitive activity against COX-2.

Cellular Pathway Modulation and Signaling Cascade Analysis

Ultimately, the biological effect of a compound is determined by its ability to modulate cellular signaling pathways. After identifying a primary molecular target through binding or inhibition assays, further studies are necessary to understand the downstream consequences of this interaction within the cell.

For example, if an analog of this compound is found to inhibit a specific kinase, subsequent cellular assays would investigate the phosphorylation status of known substrates of that kinase. This can be achieved through techniques such as Western blotting or phospho-specific antibody arrays.

Mechanism of Action Investigations at the Molecular Level

The elucidation of the precise mechanisms through which analogs of this compound exert their biological effects is a critical area of research. Understanding these actions at the molecular level provides a rational basis for their further development as therapeutic agents. This involves a combination of computational and experimental techniques to identify molecular targets, characterize binding interactions, and map the subsequent cellular signaling cascades.

Molecular Docking and Molecular Dynamics for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the interactions between small molecules and their biological targets. mdpi.com For analogs of this compound, these in silico approaches have been instrumental in identifying potential protein targets and elucidating the structural basis of their activity.

Molecular docking studies have been performed on a variety of pyridine-containing compounds to predict their binding affinity and orientation within the active sites of enzymes and receptors. For instance, in the context of anti-inflammatory research, new heterocyclic compounds incorporating pyridine moieties have been docked against the cyclooxygenase-2 (COX-2) enzyme to investigate their binding affinities. nih.gov Similarly, the anticancer potential of novel triphenylamine-linked pyridine analogs has been explored by docking them into the active sites of selected proteins. researchgate.net In the pursuit of new insecticides, molecular docking has also been utilized to study pyridine-containing compounds. growingscience.com

These studies typically reveal key molecular interactions, such as hydrogen bonds and π-π stacking, that are crucial for the stable binding of the ligand. For example, docking studies of pyrozolo[1,5-a]pyridine analogues as phosphodiesterase 4 (PDE4) inhibitors showed important hydrogen bond interactions with specific amino acid residues like Asp392, Asn395, Tyr233, and Gln443. nih.gov The pyridine ring often participates in crucial interactions within the binding pocket of the target protein. mdpi.com

Molecular dynamics (MD) simulations can further refine the static picture provided by molecular docking. MD simulations offer insights into the dynamic behavior of the ligand-target complex over time, providing a more realistic representation of the interactions in a physiological environment. These simulations can help to assess the stability of the predicted binding poses and to understand the conformational changes that may occur upon ligand binding. researchgate.net

Analog ClassTarget ProteinKey Interactions Observed in DockingReference
Pyridine-pyrazole hybridsCyclooxygenase-2 (COX-2)Investigation of binding affinities within the active site. nih.gov
Triphenylamine-linked pyridinesAnticancer target proteins (e.g., PDB ID: 2ITO, 2A4L)High binding affinity with specific energy scores. researchgate.net
Pyrozolo[1,5-a]pyridine analoguesPhosphodiesterase 4 (PDE4)Hydrogen bonds with Asp392, Asn395, Tyr233, and Gln443; π-π stacking with His234, Phe414, and Phe446. nih.gov
Thiophenyl thiazolyl-pyridine hybridsEpidermal Growth Factor Receptor (EGFR) Tyrosine KinaseInvestigation of mechanism of action for anticancer activity. mdpi.com

Biochemical Assays for Downstream Cellular Effects and Molecular Pathways

Following the identification of potential molecular targets through computational methods, biochemical assays are essential to validate these interactions and to investigate the downstream cellular consequences. These assays provide experimental evidence of the compound's effect on protein function and cellular signaling pathways.

For analogs of this compound with potential anticancer activity, a common initial step is to assess their cytotoxicity against various cancer cell lines. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability. nih.gov For example, novel pyridine heterocyclic hybrids have been evaluated for their anti-tumor properties against human hepatoma (Huh-7), lung cancer adenocarcinoma (A549), and breast cancer (MCF-7) cell lines using the MTT assay. nih.gov Similarly, the anticancer activity of new triphenylamine-linked pyridine analogs was examined against mammary carcinoma (MDA-MB-231) and lung cancer (A-549) cell lines. researchgate.net

Once cytotoxic effects are established, further assays are employed to delineate the specific molecular pathways involved. For instance, if a compound is predicted to target a specific kinase, an in vitro kinase inhibitory assay would be performed to quantify its inhibitory potency (often expressed as the IC50 value). The PIM-1 kinase inhibitory assay has been used to evaluate pyridine-based compounds, with some showing potent inhibition. acs.org

In the context of anti-inflammatory activity, assays that measure the inhibition of key inflammatory enzymes or the production of inflammatory mediators are utilized. For example, the in vitro evaluation of new heterocyclic derivatives comprising pyridine has been conducted through protein denaturation inhibition and cell membrane protection assays as measures of anti-inflammatory efficiency. nih.gov

The investigation of novel biphenyl (B1667301) pyridines as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction has involved assays to measure the inhibition of this interaction and the subsequent enhancement of tumor cell killing by immune cells. nih.govacs.org

Analog ClassBiochemical AssayObserved EffectReference
Pyridine heterocyclic hybridsMTT assay against Huh-7, A549, and MCF-7 cancer cell linesAntiproliferative activity. nih.gov
Triphenylamine-linked pyridinesCytotoxicity assay against MDA-MB-231 and A-549 cancer cell linesPotent anticancer efficiency. researchgate.net
Pyridine-based compoundsPIM-1 Kinase Inhibitory AssayPotent PIM-1 inhibition activity. acs.org
Biphenyl pyridinesPD-1/PD-L1 interaction inhibition assayInhibition of PD-1/PD-L1 interaction and enhanced tumor cell killing. nih.govacs.org
Pyridine-pyrazole hybridsProtein denaturation inhibition and cell membrane protection assayPotent anti-inflammatory properties. nih.gov

Development of Pharmacophore Models and Computational Drug Design

Pharmacophore modeling is a cornerstone of computational drug design, involving the identification of the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.gov These models serve as templates for the design and discovery of new, potentially more potent and selective analogs. peerj.com

The development of a pharmacophore model typically begins with a set of active compounds. For pyridine-containing structures, these models often highlight features such as hydrogen bond acceptors (e.g., the nitrogen atom of the pyridine ring), hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, a five-point pharmacophore model developed for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for activity. nih.gov

Once a pharmacophore model is generated and validated, it can be used in several ways. One key application is in virtual screening of large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov This approach accelerates the discovery of novel chemical scaffolds.

Furthermore, pharmacophore models provide valuable insights for the rational design of new analogs based on the this compound scaffold. By understanding which structural features are critical for activity, medicinal chemists can make targeted modifications to the lead compound to enhance its potency, selectivity, or pharmacokinetic properties. For example, a 3D-pharmacophore model was used in conjunction with a 2D-QSAR study for new pyridine-3-carbonitriles to guide the design of vasorelaxant agents. rsc.org In another study, a pharmacophore model of HBV inhibitors was constructed to investigate the mechanism of action of 2-pyridinone analogs. frontiersin.org

The integration of pharmacophore modeling with other computational techniques like molecular docking and molecular dynamics simulations creates a powerful workflow for modern drug discovery. mdpi.com This multi-faceted in silico approach allows for the efficient design and prioritization of new analogs for synthesis and biological evaluation, ultimately streamlining the drug development process. nih.gov

Applications of 1,1 Diphenyl 2 Pyridin 2 Yl Ethanol in Chemical Sciences

As a Ligand in Catalysis

Asymmetric Catalysis for Enantioselective Transformations

There is no available research data detailing the use of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol as a chiral ligand in asymmetric catalysis for enantioselective transformations.

Homogeneous and Heterogeneous Catalysis with Transition Metal Complexes

No studies have been found that describe the formation of transition metal complexes with this compound or their application in either homogeneous or heterogeneous catalysis.

As a Synthetic Intermediate and Building Block

Building Block for Heterocyclic Scaffolds and Natural Product Analogs

There is no documented evidence or research that utilizes this compound as a foundational building block for the construction of heterocyclic scaffolds or analogs of natural products.

Potential Applications in Materials Science

No research has been published detailing the investigation or application of this compound in the field of materials science.

Optoelectronic Properties and Functional Materials Development

The integration of pyridine (B92270) and diphenyl moieties within the structure of this compound suggests its potential as a building block for functional organic materials with interesting optoelectronic properties. While direct studies on the optoelectronic characteristics of this specific compound are not extensively documented, the properties of analogous molecular systems provide valuable insights.

Pyridine-containing organic molecules are known to be essential components in fluorescent compounds. The fluorescence can often be fine-tuned by introducing electron-donating or electron-withdrawing groups, which modifies the internal charge transfer (ICT) state of the pyridine moiety. In the case of this compound, the diphenylmethyl group can be considered as a significant substituent that influences the electronic properties of the pyridine ring.

In a broader context, materials incorporating pyridine and diphenyl functionalities have been investigated for their applications in organic light-emitting diodes (OLEDs). For instance, a series of functional pyridine-appended pyrene derivatives have been developed and studied as hole-transporting materials (HTMs) for OLEDs nih.gov. In these systems, the pyridine unit can act as an acceptor, while other parts of the molecule function as donors nih.gov. The presence of diphenyl units, often substituted with various functional groups, further modulates the electro-optical properties nih.gov. Although this compound does not possess the extended conjugation of these pyrene derivatives, its fundamental components suggest a potential role as a building block for more complex, photoactive molecules.

The photophysical properties of such compounds are highly dependent on their molecular structure and the surrounding environment. For example, the fluorescence of pyridine-based fluorophores can be significantly affected by the polarity of the solvent. The table below illustrates the photophysical data for a series of pyridine-based fluorophores in solution, highlighting the range of absorption and emission maxima that can be achieved in such systems.

CompoundAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Stokes Shift (ΔλST, nm)
Fluorophore 3a28035070
Fluorophore 3d29036070
Fluorophore 3f31040090

This table presents hypothetical data based on typical values for simple pyridine-based fluorophores to illustrate the concept.

The development of functional materials from this compound could involve its use as a ligand to create luminescent metal complexes. The pyridine nitrogen and the hydroxyl oxygen provide potential coordination sites for metal ions. The coordination of metal ions can lead to the formation of rigid structures with enhanced photophysical properties, such as phosphorescence, which is a key characteristic for efficient OLEDs.

Supramolecular Assembly and Nanomaterial Integration

The molecular structure of this compound is particularly well-suited for directing supramolecular assembly through a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions are fundamental to the field of crystal engineering, which focuses on the design and synthesis of crystalline materials with desired properties.

The hydroxyl group is a classic hydrogen bond donor, while the pyridine nitrogen atom is a hydrogen bond acceptor. This donor-acceptor pair can lead to the formation of specific and directional intermolecular interactions. In a closely related compound, 2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol, an intramolecular O—H···N hydrogen bond is observed nih.govnih.gov. This type of interaction plays a crucial role in defining the conformation of the molecule in the solid state.

Beyond intramolecular interactions, the potential for intermolecular hydrogen bonding is significant. The hydroxyl group can also interact with the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or more complex networks. The supramolecular structure of many organic compounds is defined by such interactions.

In addition to hydrogen bonding, the phenyl and pyridyl rings are capable of engaging in π-π stacking interactions. In the crystal structure of 2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol, weak π-π interactions between neighboring molecules contribute to the formation of helical chains along the crystallographic b-axis nih.govnih.gov. The centroid-centroid distances between the pyridyl rings of independent molecules are in the range of 4.041 to 4.051 Å nih.govnih.gov. Such interactions are critical in determining the packing of molecules in the crystal lattice and can influence the material's bulk properties.

The table below summarizes the key crystallographic and interaction data for the analogous compound, 2-(6-Methyl-2-pyrid-yl)-1,1-diphenyl-ethanol, which provides a model for the potential supramolecular behavior of this compound.

ParameterValueSignificance
Intramolecular Hydrogen BondO—H···NDefines molecular conformation
Intermolecular Interactionπ-π stackingLeads to formation of helical chains
Centroid-Centroid Distance (pyridyl-pyridyl)4.041 - 4.051 ÅIndicates weak π-π interactions

The ability of this compound to self-assemble into well-defined supramolecular structures opens up possibilities for its integration into nanomaterials. For instance, it could be used to functionalize the surface of nanoparticles, where the pyridine and hydroxyl groups can act as anchoring points. The bulky diphenyl groups would then provide a specific surface chemistry, potentially influencing the dispersibility and interaction of the nanoparticles with their environment.

Furthermore, the self-assembly properties could be exploited to create ordered nanostructures, such as nanowires or nanorods, through solution-based processing. The directional nature of the hydrogen bonding and π-π stacking could guide the growth of these structures. While the direct integration of this compound into nanomaterials is a nascent area of research, the fundamental principles of supramolecular chemistry suggest a promising future for this compound in the bottom-up fabrication of novel nanomaterials.

Challenges and Future Directions in 1,1 Diphenyl 2 Pyridin 2 Yl Ethanol Research

Advancements in Stereoselective and Sustainable Synthetic Routes

A primary challenge in the synthesis of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol lies in the development of highly stereoselective methods to produce enantiomerically pure forms of this chiral tertiary alcohol. The asymmetric addition of organometallic reagents to ketones is a common strategy, but achieving high enantioselectivity for tertiary alcohols remains a significant hurdle. nih.gov Future research will likely focus on the design and application of novel chiral ligands and catalysts that can effectively control the stereochemical outcome of these reactions. nih.gov For instance, the use of chiral tridentate diamine/phenol ligands in the asymmetric Grignard synthesis of tertiary alcohols has shown promise and could be adapted for this specific compound. nih.gov

Furthermore, there is a growing emphasis on developing sustainable and green synthetic methodologies. nih.gov Traditional synthetic routes often involve harsh reaction conditions, stoichiometric amounts of reagents, and the use of hazardous solvents. researchgate.net Future advancements will likely involve the exploration of:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, for the enantioselective reduction of precursor ketones offers a green alternative to traditional chemical methods. nih.gov

Catalytic Hydrogen Autotransfer Reactions: The asymmetric Guerbet reaction, which couples alcohols to form new chiral alcohols without the need for external reducing agents, presents a sustainable pathway. liverpool.ac.uknih.gov

Green Solvents and Reaction Conditions: The use of environmentally benign solvents, solvent-free reactions, and energy-efficient techniques like microwave-assisted synthesis are key areas for future development in the synthesis of pyridine (B92270) derivatives. nih.govresearchgate.netnih.gov

Synthetic ApproachKey FeaturesPotential Advantages
Asymmetric Grignard Reaction with Chiral LigandsUtilizes chiral ligands to control stereoselectivity in the addition of Grignard reagents to ketones.High potential for enantioselectivity. nih.gov
Chemoenzymatic SynthesisEmploys enzymes for stereoselective transformations.High enantiomeric excess, mild reaction conditions. nih.gov
Asymmetric Guerbet ReactionCouples alcohols via a hydrogen autotransfer process using a chiral catalyst.Atom-economical, avoids external reducing agents. liverpool.ac.uknih.gov
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reactions.Reduced reaction times, potentially higher yields. nih.govnih.gov

Elucidation of Novel Biological Targets and Therapeutic Mechanisms

The pyridine scaffold is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities. nih.gov While the specific biological targets and therapeutic mechanisms of this compound are not yet fully elucidated, preliminary research and the activities of structurally related compounds suggest several promising avenues for future investigation.

The presence of the diphenyl-ethanol moiety, coupled with the pyridine ring, suggests potential for various biological activities. For instance, many diphenyl compounds have been investigated for their antioxidant, anti-inflammatory, and anticancer properties. nih.govresearchgate.net Future research should focus on systematically screening this compound and its derivatives against a panel of biological targets to identify novel therapeutic applications. Key areas of exploration include:

Enzyme Inhibition: Investigating the inhibitory activity against key enzymes implicated in diseases such as cancer, inflammation, and microbial infections. nih.gov

Receptor Binding: Assessing the binding affinity for various receptors to identify potential neurological or metabolic effects.

Antioxidant Activity: Evaluating the radical scavenging properties, which could be relevant for conditions associated with oxidative stress. mdpi.comresearchgate.net

A deeper understanding of the structure-activity relationships (SAR) will be crucial. This involves synthesizing a library of derivatives with modifications to the phenyl and pyridine rings and evaluating how these changes affect biological activity.

Integration of Advanced Computational Methods with Experimental Studies

Advanced computational methods, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable tools in modern chemical research. mdpi.comnih.govnih.gov The integration of these in silico techniques with experimental studies offers a powerful approach to accelerate the discovery and development of new applications for this compound.

DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.comnih.gov This information can be used to:

Predict the most stable conformations.

Understand the nature of intramolecular interactions.

Calculate reactivity indices to identify potential sites for chemical modification. mdpi.com

Molecular docking simulations can be employed to predict the binding modes and affinities of this compound and its analogs with various biological targets. nih.govresearchgate.netnih.gov This can help to:

Identify potential protein targets. researchgate.net

Elucidate the key interactions responsible for binding.

Guide the design of more potent and selective derivatives. nih.gov

The synergy between computational predictions and experimental validation will be key to efficiently exploring the chemical and biological landscape of this compound.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Prediction of molecular geometry, electronic properties, and reactivity. mdpi.comnih.gov
Molecular DockingIdentification of potential biological targets and prediction of binding interactions. researchgate.netnih.govresearchgate.net
ADME/T PredictionIn silico assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.net

Exploration of New Applications in Diverse Chemical Fields

Beyond its potential biological activities, the unique structural features of this compound suggest its utility in other areas of chemistry. The presence of a chiral tertiary alcohol and a pyridine nitrogen atom makes it an attractive candidate for applications in catalysis and materials science.

Future research could explore its use as a:

Chiral Ligand in Asymmetric Catalysis: The pyridine nitrogen can coordinate to a metal center, while the chiral alcohol moiety can induce stereoselectivity in a variety of chemical transformations. Pyridinyl alcohols are known to be effective ligands in homogeneous catalysis. researchgate.net

Building Block for Supramolecular Chemistry: The ability of the pyridine ring to participate in hydrogen bonding and metal coordination could be exploited in the design of novel supramolecular architectures with interesting properties.

Component in Functional Materials: Incorporation of this chiral molecule into polymers or other materials could lead to the development of materials with unique optical or chiroptical properties.

Emerging Methodologies for Comprehensive Characterization and Analysis

The accurate characterization of chiral molecules is essential for understanding their properties and developing their applications. wikipedia.org For this compound, this includes not only confirming its chemical structure but also determining its enantiomeric purity. While traditional methods like chiral high-performance liquid chromatography (HPLC) are widely used, emerging techniques offer new possibilities for more rapid and sensitive analysis. wikipedia.org

Future directions in the characterization of this compound and its derivatives could involve:

High-Throughput Enantiomeric Excess Determination: Fluorescence-based assays that allow for the rapid determination of enantiomeric excess in a high-throughput format could significantly accelerate the screening of asymmetric reactions. nih.gov

Advanced NMR Techniques: The use of novel chiral derivatizing agents in NMR spectroscopy can provide a straightforward method for determining enantiomeric purity. rsc.org

Absolute Configuration Determination: Methods like the competing enantioselective conversion (CEC) method can be employed to determine the absolute configuration of the chiral center. escholarship.org

The development and application of these advanced analytical techniques will be crucial for the quality control and further development of enantiomerically pure this compound.

Q & A

Q. What are the key structural features of 1,1-Diphenyl-2-(pyridin-2-yl)ethanol, and how do they influence its reactivity?

The compound features a central ethanol backbone substituted with two phenyl groups at the 1-position and a pyridine ring at the 2-position. The phenyl groups contribute steric bulk and aromatic π-π interactions, while the pyridine moiety introduces hydrogen-bonding capability and potential coordination sites for metal ions. The hydroxyl group on the ethanol backbone enables hydrogen bonding and serves as a reactive site for derivatization (e.g., esterification or etherification). Structural analogs, such as 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, demonstrate similar reactivity patterns where substituents dictate solubility and intermolecular interactions .

Q. What synthetic routes are commonly employed for preparing this compound?

A typical synthesis involves a Grignard or organometallic addition to a ketone precursor. For example:

Step 1 : Condensation of pyridine-2-carbaldehyde with acetophenone derivatives to form a chalcone intermediate.

Step 2 : Reduction of the chalcone using NaBH₄ or catalytic hydrogenation to yield the ethanol derivative.

Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Methodological challenges include controlling stereochemistry and minimizing byproducts from competing reactions (e.g., over-reduction). Similar protocols are detailed for 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one .

Q. How can the purity and identity of this compound be validated?

  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxyl proton at δ 2.5–3.5 ppm).
    • FT-IR : O-H stretch (~3200–3500 cm⁻¹), C=N stretch (~1600 cm⁻¹).
    • Mass spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₁₉H₁₇NO: 276.1383).
      Reference data for structurally related compounds, such as [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol, highlight the importance of multi-technique validation .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring affect the compound’s biological or catalytic activity?

The pyridine nitrogen’s lone pair enables coordination with transition metals (e.g., Cu²⁺, Zn²⁺), making the compound a potential ligand in catalysis or metalloenzyme inhibition. Computational studies (DFT) can map charge distribution and frontier molecular orbitals to predict reactivity. For example, analogs like 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone show enhanced binding to biological targets due to fluorinated aryl groups .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Solvent effects : Activity may vary in polar vs. nonpolar solvents due to aggregation.
  • Assay conditions : pH-dependent protonation of the pyridine nitrogen (pKa ~5–6) alters solubility and binding.
  • Structural analogs : Compare with derivatives like 1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol, where halogenation modulates lipophilicity and target affinity .
    A meta-analysis of IC₅₀ values across studies, normalized to assay conditions, is recommended.

Q. How can computational modeling guide the design of derivatives with improved properties?

  • Molecular docking : Screen against targets (e.g., kinases, GPCRs) using PyMOL or AutoDock.
  • QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with activity.
  • MD simulations : Predict stability in biological membranes or solvent systems.
    For example, modifications to the ethanol backbone (e.g., replacing -OH with -NH₂) in analogs like 2-Amino-1-piperidin-1-yl-ethanone significantly alter pharmacokinetics .

Methodological and Safety Considerations

Q. What are the critical safety hazards associated with handling this compound?

  • Toxicity : Potential irritant (skin/eyes); refer to SDS data for analogs like 1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanone .
  • Storage : Keep in inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.
  • Waste disposal : Neutralize hydroxyl groups before incineration.

Q. How can researchers address low yields in large-scale syntheses?

  • Optimize stoichiometry : Use excess Grignard reagent (1.5 equiv) to drive the reaction.
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
  • Scale-up challenges : Switch from batch to flow chemistry for exothermic steps.

Future Research Directions

  • Functionalization : Introduce fluorinated or chiral substituents to enhance bioavailability (e.g., as in (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol) .
  • Hybrid materials : Incorporate into metal-organic frameworks (MOFs) for catalytic applications.
  • Biological profiling : Screen against understudied targets (e.g., epigenetic regulators) using high-content screening.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.